5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Description

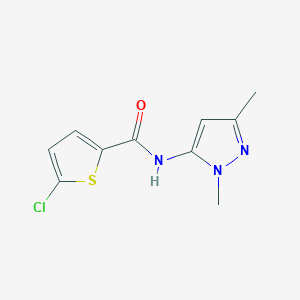

5-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a carboxamide group linked to a 1,3-dimethylpyrazole moiety. The compound’s synthesis typically involves coupling reactions between activated thiophene carboxylic acid derivatives and substituted pyrazole amines, as exemplified in related synthetic protocols .

Properties

IUPAC Name |

5-chloro-N-(2,5-dimethylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-6-5-9(14(2)13-6)12-10(15)7-3-4-8(11)16-7/h3-5H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUUTYXSPRQSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 1,3-dimethyl-5-amino-1H-pyrazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom, leading to the formation of a dechlorinated derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound features a thiophene ring fused with a pyrazole moiety, characterized by the following molecular formula:

- Molecular Formula : C10H10ClN3OS

- Molecular Weight : 255.728 g/mol

Medicinal Chemistry

- Antithrombotic Activity : The compound is primarily investigated for its potential as an antithrombotic agent. It acts as an inhibitor of Factor Xa (FXa), an essential enzyme in the coagulation cascade. By inhibiting FXa, it reduces thrombin generation, which is crucial for preventing thrombosis .

-

Mechanism of Action :

- Target : FXa

- Mode of Action : Direct inhibition of FXa leads to decreased thrombin levels.

- Pharmacokinetics : Exhibits good oral bioavailability and potent FXa inhibition, making it a candidate for further development as an oral antithrombotic agent.

Material Science

- Organic Semiconductors : Thiophene derivatives are widely used in the development of organic semiconductors. The unique electronic properties of thiophenes enable their application in organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Polymer Chemistry : The incorporation of 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide into polymer matrices can enhance the conductivity and stability of the resulting materials.

Biological Research

- Enzyme Inhibition Studies : The compound's ability to interact with various biological targets makes it valuable for studying enzyme inhibition and receptor binding mechanisms. Its structure allows for modifications that can lead to derivatives with enhanced biological activity .

- Drug Design : The compound serves as a lead structure in drug design efforts aimed at developing new therapeutics for cardiovascular diseases due to its anticoagulant properties.

Case Study 1: Antithrombotic Efficacy

In a study examining the efficacy of various FXa inhibitors, this compound demonstrated significant antithrombotic effects in animal models. The results indicated a reduction in thrombus formation compared to control groups, supporting its potential use in clinical settings .

Case Study 2: Material Development

Research focused on integrating thiophene-based compounds into polymer systems showed that incorporating this compound improved the electrical conductivity of the polymers by up to 30%, making them suitable for applications in flexible electronics .

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazole and thiophene rings, which significantly influence their physicochemical and biological properties.

Table 1: Comparison of Pyrazole-Thiophene Carboxamide Derivatives

Key Observations:

- Substituent Effects on Melting Points: Derivatives with electron-withdrawing groups (e.g., 3b with a 4-chlorophenyl group) exhibit higher melting points (171–172°C) compared to those with electron-donating groups (e.g., 3c with a p-tolyl group: 123–125°C) .

- LogP and Solubility: The quinoline derivative () has a logP of 4.02, indicating moderate lipophilicity, while the presence of polar groups (e.g., cyano in 3a) may enhance aqueous solubility .

Stability and Spectroscopic Profiles

- Stability: The patented crystalline form of Rivaroxaban () demonstrates superior stability compared to non-crystalline analogs, underscoring the role of polymorphism in drug efficacy .

- Spectroscopic Trends: ¹H-NMR signals for pyrazole protons (e.g., δ 8.12 in 3a–3e) remain consistent, while substituents on the phenyl ring alter aromatic proton shifts (δ 7.21–7.63) .

Biological Activity

5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This paper explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens and its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Core : The pyrazole ring is synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

- Chlorination : The thiophene ring undergoes chlorination using agents like thionyl chloride or phosphorus pentachloride.

- Amide Formation : The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 7b | S. aureus | 0.22 | 0.25 |

| 7b | E. coli | 0.30 | 0.35 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

In addition to antimicrobial properties, pyrazole derivatives have been studied for their anti-inflammatory effects. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| Compound A | 0.02 |

| Compound B | 0.04 |

These compounds demonstrated selective inhibition of COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, finding significant inhibition and bactericidal activity for multiple compounds, including those structurally related to this compound .

- Anti-inflammatory Assessment : Research focused on the anti-inflammatory properties of pyrazole derivatives indicated that certain compounds exhibited potent COX inhibitory activity with minimal toxicity in histopathological evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.